molecular formula C4H8N2O B15214827 4-Amino-3-hydroxybutanenitrile CAS No. 44595-48-4

4-Amino-3-hydroxybutanenitrile

Cat. No.: B15214827
CAS No.: 44595-48-4
M. Wt: 100.12 g/mol
InChI Key: AFSJSMGLWQBMPX-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybutanenitrile: is an organic compound with the molecular formula C4H8N2O It is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 4-amino-3-hydroxybutanenitrile typically involve large-scale chemical synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-3-hydroxybutanenitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: The major product is 4-amino-3-oxobutanenitrile.

    Reduction: The major product is 4-amino-3-hydroxybutylamine.

    Substitution: The products vary depending on the substituent introduced, such as 4-alkylamino-3-hydroxybutanenitrile.

Scientific Research Applications

4-Amino-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in metabolic processes .

Comparison with Similar Compounds

    4-Chloro-3-hydroxybutanenitrile: This compound is similar in structure but has a chlorine atom instead of an amino group.

    3-Hydroxybutanenitrile: Lacks the amino group and is used in different synthetic applications.

    4-Amino-3-hydroxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Properties

IUPAC Name

4-amino-3-hydroxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-2-1-4(7)3-6/h4,7H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSJSMGLWQBMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326125
Record name (R)-4-AMINO-3-HYDROXYBUTYRONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44595-48-4
Record name NSC524137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (R)-4-AMINO-3-HYDROXYBUTYRONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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